molecular formula C13H24N2O4S B1445928 tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate CAS No. 1439908-24-3

tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate

Cat. No. B1445928
M. Wt: 304.41 g/mol
InChI Key: BSHCPZWFQFQQCW-UHFFFAOYSA-N
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Description

Tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate (TBADTN) is a synthetic organic compound that has been used in a variety of scientific research applications. TBADTN is a derivative of the bicyclic compound bicyclo[3.3.1]nonan-7-yl and is composed of a tert-butyl group and a carbamate group. This compound has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for scientific research.

Scientific Research Applications

Photochemical Behavior and Mechanistic Studies

Research by Muraoka et al. (1996) delves into the photochemical behavior of ω-thiabicyclo[3.n.1]alkan-3-one, closely related to the query compound. They explore its photoreactivity under various conditions, highlighting its distinctive chemoselectivity and the influence of sulfur-carbonyl charge-transfer interactions in the photo-excited state. This study provides insights into the unique photoreactivity of such compounds, which can be foundational for designing photoresponsive materials (Muraoka, Zheng, Nishimura, & Tanabe, 1996).

Synthesis and Spectroscopic Analysis

Iriepa et al. (2004) focus on the synthesis and detailed spectroscopic analysis of carbamates derived from an azabicyclic chloroformate and primary heterocyclic amines, including benzimidazole and thiazole derivatives. This research contributes to the understanding of how various carbamates, similar in structure to the query compound, can be synthesized and characterized, offering pathways for the development of novel organic compounds with potential applications in medicinal chemistry and materials science (Iriepa et al., 2004).

Crystallographic and Synthetic Studies

Kant et al. (2015) conducted synthetic and crystallographic studies on carbamic acid tert-butyl esters, providing valuable information on the molecular structure and conformation of these compounds. Such studies are crucial for the design of molecules with specific properties, including potential pharmaceutical applications (Kant, Singh, & Agarwal, 2015).

Chemoselective Transformations

Sakaitani and Ohfune (1990) explore the chemoselective transformations of amino protecting groups via tert-butyldimethylsilyl carbamates. Their work provides a methodological foundation for the selective modification of amino groups, a key step in the synthesis of complex organic molecules, including those with biological activity (Sakaitani & Ohfune, 1990).

Catalysis and N-tert-Butoxycarbonylation

Chankeshwara and Chakraborti (2006) report on the use of indium(III) halides as efficient catalysts for the N-tert-butoxycarbonylation of amines, a reaction relevant to the synthesis of N-tert-butyl carbamates. Their findings highlight the efficiency and selectivity of these catalysts, which could be applied in the synthesis of various carbamate derivatives with potential pharmaceutical relevance (Chankeshwara & Chakraborti, 2006).

properties

IUPAC Name

tert-butyl N-(9-amino-3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonan-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-13(2,3)19-12(16)15-10-4-8-6-20(17,18)7-9(5-10)11(8)14/h8-11H,4-7,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHCPZWFQFQQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CS(=O)(=O)CC(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate
Reactant of Route 2
tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate
Reactant of Route 3
tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate
Reactant of Route 4
tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate
Reactant of Route 5
tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate
Reactant of Route 6
tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate

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